

# Application of ONO-7579 in the Study of NTRK Gene Fusions

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## Compound of Interest

Compound Name: ONO-7579

Cat. No.: B10819360

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## Introduction

Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers found across a wide range of solid tumors.[1][2] These genetic alterations lead to the expression of chimeric Tropomyosin Receptor Kinase (TRK) proteins with constitutive kinase activity, promoting tumor cell growth and survival.[1] **ONO-7579** is an orally bioavailable and selective pan-TRK inhibitor targeting TRKA (NTRK1), TRKB (NTRK2), and TRKC (NTRK3) kinases.[3][4] Its mechanism of action involves the inhibition of TRK autophosphorylation and downstream signaling pathways, ultimately leading to apoptosis and the suppression of tumor growth in NTRK fusion-positive cancers.[3][5] This document provides detailed application notes and protocols for utilizing **ONO-7579** as a research tool in the study of NTRK gene fusions.

## Data Presentation

The following tables summarize the available quantitative data for **ONO-7579**, facilitating the comparison of its activity and efficacy.

Table 1: In Vitro and In Vivo Efficacy of **ONO-7579**

Parameter	Cell Line/Model	Fusion Gene	Value	Reference
EC50 (pTRKA Inhibition)	KM12 Human Colorectal Cancer Xenograft	TPM3-NTRK1	17.6 ng/g (in tumor tissue)	[3][6][7]
Tumor Growth Inhibition	KM12 Xenograft	TPM3-NTRK1	>91.5% pTRKA inhibition required for tumor reduction	[3]

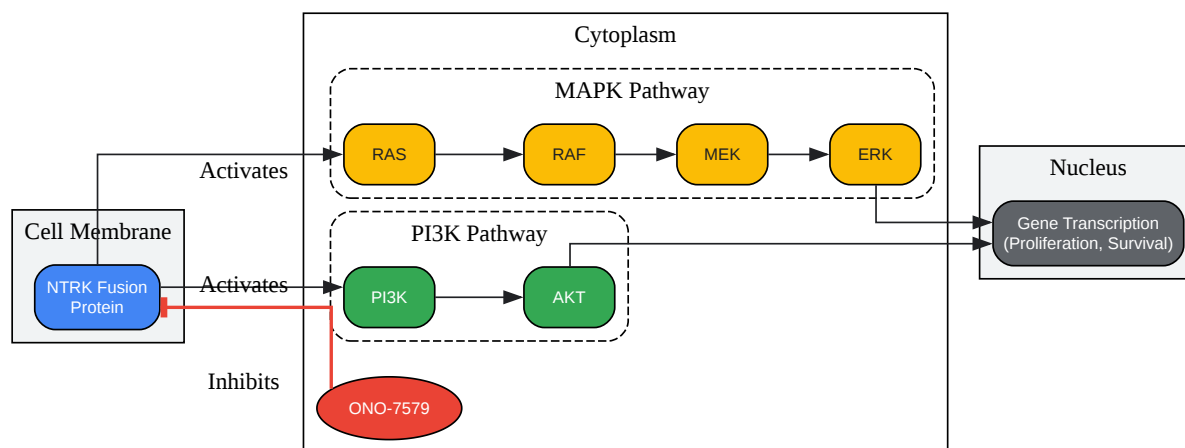
Table 2: Kinase Selectivity Profile of **ONO-7579**

Kinase Target	IC50 (nM)
TRKA	Data not publicly available
TRKB	Data not publicly available
TRKC	Data not publicly available
Other Kinases	Data from broad kinase panel screening is not publicly available. ONO-7579 is described as a "highly potent and selective" pan-TRK inhibitor. [3][8]

## Signaling Pathways and Experimental Workflows

### NTRK Fusion Signaling Pathway and Inhibition by **ONO-7579**

NTRK gene fusions result in the constitutive activation of the TRK kinase domain, which in turn activates downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and invasion. **ONO-7579** acts by binding to the ATP-binding pocket of the TRK kinase domain, preventing its autophosphorylation and subsequent activation of these downstream effectors.

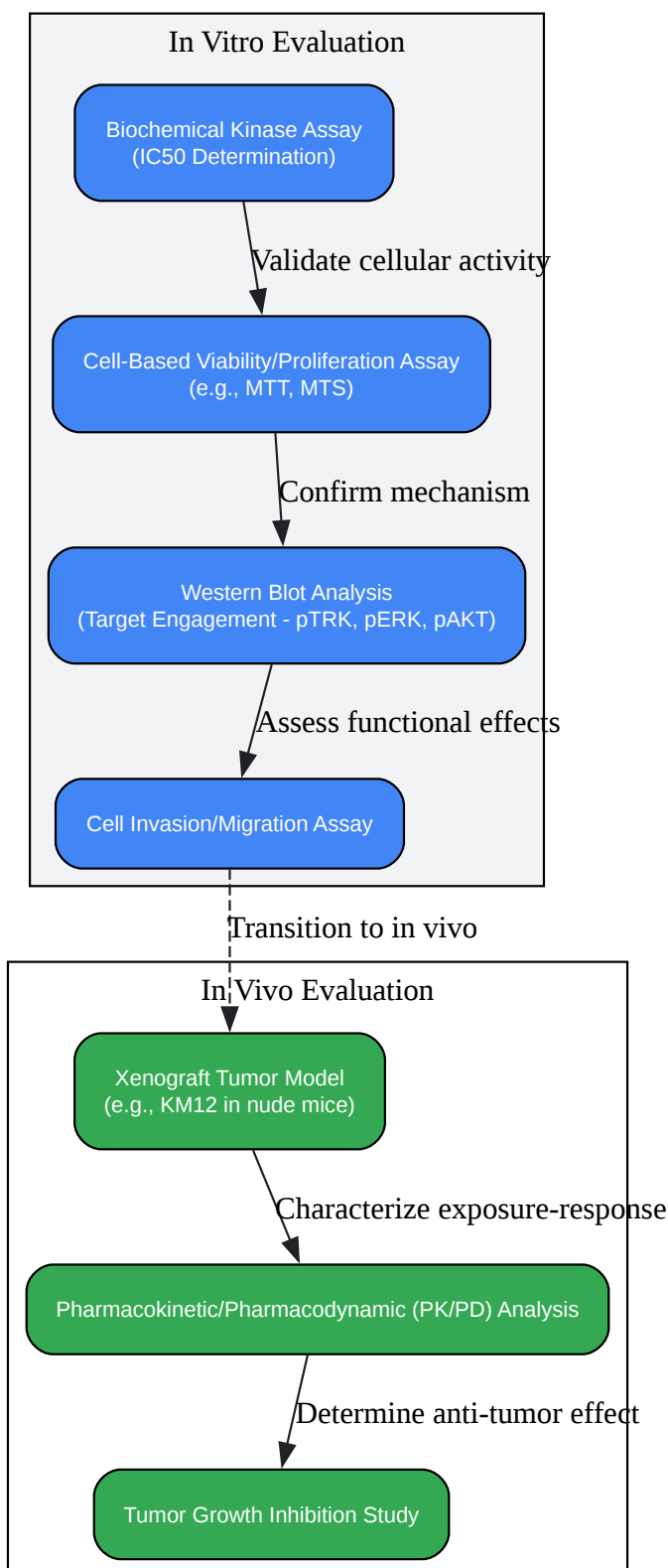


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NTRK fusion signaling and **ONO-7579** inhibition.

### Experimental Workflow for Evaluating **ONO-7579** Efficacy

A typical workflow to assess the efficacy of **ONO-7579** involves a series of in vitro and in vivo experiments, starting from biochemical assays to animal models.



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